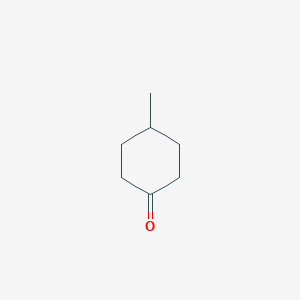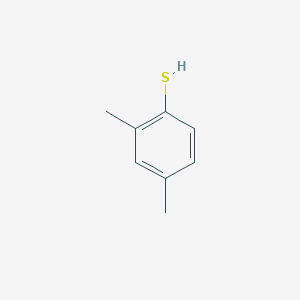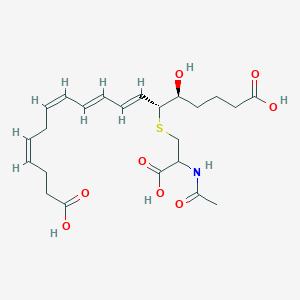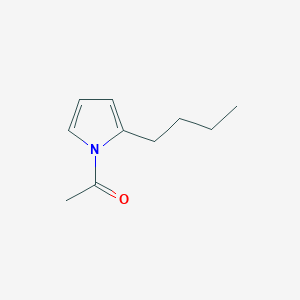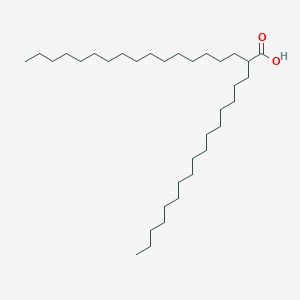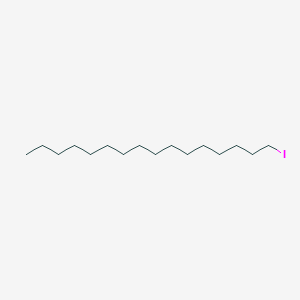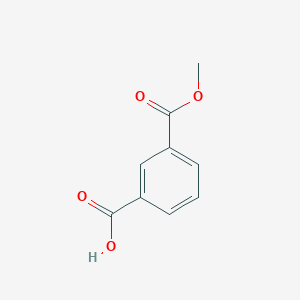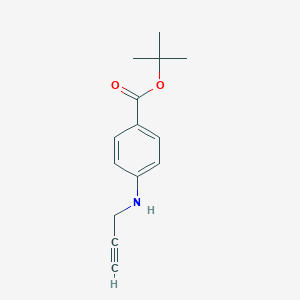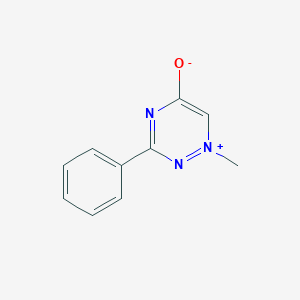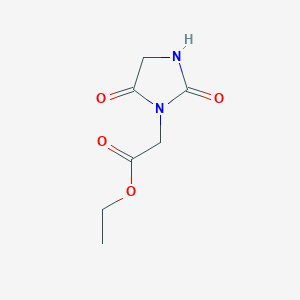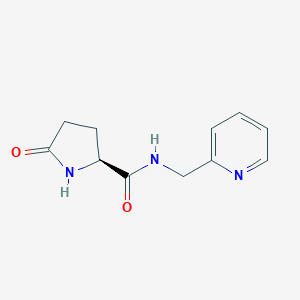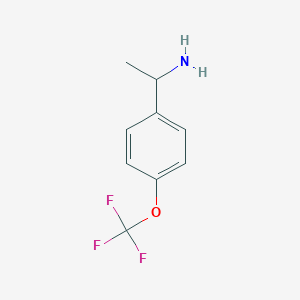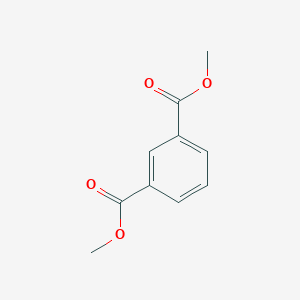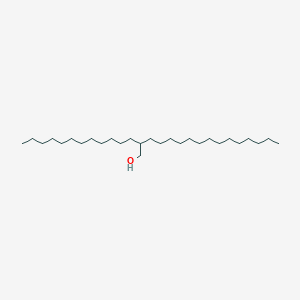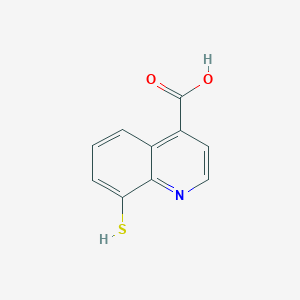
8-Sulfanylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Sulfanylquinoline-4-carboxylic acid (SQCA) is a heterocyclic organic compound that belongs to the quinoline family. It is a yellow solid that is soluble in water and organic solvents. SQCA has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
作用機序
The mechanism of action of 8-Sulfanylquinoline-4-carboxylic acid is not fully understood. However, it has been suggested that 8-Sulfanylquinoline-4-carboxylic acid may exert its biological activities by interacting with various molecular targets, such as enzymes, receptors, and ion channels. For example, 8-Sulfanylquinoline-4-carboxylic acid has been reported to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. 8-Sulfanylquinoline-4-carboxylic acid has also been shown to bind to the estrogen receptor and to inhibit its activity. Furthermore, 8-Sulfanylquinoline-4-carboxylic acid has been reported to activate the transient receptor potential cation channel subfamily V member 1, a cation channel that is involved in pain sensation and inflammation.
生化学的および生理学的効果
8-Sulfanylquinoline-4-carboxylic acid has been shown to have various biochemical and physiological effects. For example, 8-Sulfanylquinoline-4-carboxylic acid has been reported to induce the production of reactive oxygen species and to inhibit the activity of antioxidant enzymes. 8-Sulfanylquinoline-4-carboxylic acid has also been shown to induce the expression of heat shock proteins, which are involved in cellular stress response. In addition, 8-Sulfanylquinoline-4-carboxylic acid has been reported to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase pathway and the nuclear factor-kappa B pathway.
実験室実験の利点と制限
8-Sulfanylquinoline-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. Moreover, 8-Sulfanylquinoline-4-carboxylic acid has a broad spectrum of biological activities, which makes it a versatile tool for studying various biological processes. However, there are also some limitations to using 8-Sulfanylquinoline-4-carboxylic acid in lab experiments. For example, 8-Sulfanylquinoline-4-carboxylic acid has low solubility in water, which may limit its bioavailability. In addition, 8-Sulfanylquinoline-4-carboxylic acid may exhibit cytotoxicity at high concentrations, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 8-Sulfanylquinoline-4-carboxylic acid. One direction is to investigate the structure-activity relationship of 8-Sulfanylquinoline-4-carboxylic acid and to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential applications of 8-Sulfanylquinoline-4-carboxylic acid in materials science, such as in the synthesis of metal-organic frameworks and luminescent materials. Furthermore, the development of 8-Sulfanylquinoline-4-carboxylic acid derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-Sulfanylquinoline-4-carboxylic acid may provide valuable insights into its therapeutic potential.
合成法
8-Sulfanylquinoline-4-carboxylic acid can be synthesized by various methods, including the reaction between 8-hydroxyquinoline and thiourea in the presence of a catalyst, the reaction between 8-chloroquinoline and thiourea, and the reaction between 8-aminoquinoline and carbon disulfide. The yield and purity of 8-Sulfanylquinoline-4-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
8-Sulfanylquinoline-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. 8-Sulfanylquinoline-4-carboxylic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 8-Sulfanylquinoline-4-carboxylic acid has also been reported to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In addition, 8-Sulfanylquinoline-4-carboxylic acid has been shown to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines.
特性
CAS番号 |
121689-24-5 |
|---|---|
製品名 |
8-Sulfanylquinoline-4-carboxylic acid |
分子式 |
C10H7NO2S |
分子量 |
205.23 g/mol |
IUPAC名 |
8-sulfanylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-4-5-11-9-6(7)2-1-3-8(9)14/h1-5,14H,(H,12,13) |
InChIキー |
ZQNSYLKFHZTSKZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |
正規SMILES |
C1=CC2=C(C=CN=C2C(=C1)S)C(=O)O |
同義語 |
4-Quinolinecarboxylicacid,8-mercapto-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



